molecular formula C7H4Cl4O B13695122 1,3,5-Trichloro-2-(chloromethoxy)benzene

1,3,5-Trichloro-2-(chloromethoxy)benzene

Cat. No.: B13695122
M. Wt: 245.9 g/mol
InChI Key: DXVFNVVZTIAYDC-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(chloromethoxy)benzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4O It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine atoms, and one hydrogen atom is replaced by a chloromethoxy group

Chemical Reactions Analysis

1,3,5-Trichloro-2-(chloromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms or the chloromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form more oxidized derivatives or reduction reactions to form less chlorinated products.

    Hydrolysis: The chloromethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common reagents used in these reactions include bases, acids, and other nucleophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

1,3,5-Trichloro-2-(chloromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-(chloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

1,3,5-Trichloro-2-(chloromethoxy)benzene can be compared with other chlorinated benzene derivatives such as:

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

These compounds share similar structural features but differ in the position and number of chlorine atoms and other substituents. The unique substitution pattern of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

Molecular Formula

C7H4Cl4O

Molecular Weight

245.9 g/mol

IUPAC Name

1,3,5-trichloro-2-(chloromethoxy)benzene

InChI

InChI=1S/C7H4Cl4O/c8-3-12-7-5(10)1-4(9)2-6(7)11/h1-2H,3H2

InChI Key

DXVFNVVZTIAYDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCl)Cl)Cl

Origin of Product

United States

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